N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797852-38-0
VCID: VC5597801
InChI: InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Molecular Formula: C21H25N3O3S2
Molecular Weight: 431.57

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

CAS No.: 1797852-38-0

Cat. No.: VC5597801

Molecular Formula: C21H25N3O3S2

Molecular Weight: 431.57

* For research use only. Not for human or veterinary use.

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide - 1797852-38-0

Specification

CAS No. 1797852-38-0
Molecular Formula C21H25N3O3S2
Molecular Weight 431.57
IUPAC Name N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
Standard InChI Key ABAHDEWHMJMFOG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Benzo[d]thiazole: A bicyclic heteroaromatic system comprising a benzene ring fused to a thiazole ring.

  • Piperidin-4-ylmethyl: A piperidine ring (six-membered amine) substituted at the 4-position with a methylene group.

  • 4-Methoxy-3-methylbenzenesulfonamide: A benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively, linked to a sulfonamide (-SO₂NH₂) group.

The molecular formula is C₂₂H₂₆N₄O₃S₂, with a molecular weight of 482.59 g/mol. Key structural features include the planar benzothiazole system, the conformational flexibility of the piperidine ring, and the electron-withdrawing sulfonamide group, which collectively influence reactivity and biological interactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide likely involves multi-step reactions:

Step 1: Preparation of 1-(Benzo[d]thiazol-2-yl)piperidin-4-ylmethanol
Benzothiazole-2-thiol is alkylated with 4-(hydroxymethyl)piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This introduces the piperidine moiety to the benzothiazole core .

Step 2: Conversion to 1-(Benzo[d]thiazol-2-yl)piperidin-4-ylmethyl Chloride
The alcohol intermediate is treated with thionyl chloride (SOCl₂) to yield the corresponding chloride, enhancing electrophilicity for subsequent nucleophilic substitution .

Step 3: Sulfonylation with 4-Methoxy-3-methylbenzenesulfonamide
The chloride reacts with 4-methoxy-3-methylbenzenesulfonamide in the presence of a base (e.g., triethylamine) to form the final sulfonamide linkage. Purification via column chromatography or recrystallization ensures high purity .

Spectroscopic Characterization

Key analytical data for structural confirmation include:

TechniqueKey Observations
¹H NMR- Aromatic protons (benzothiazole): δ 7.2–8.1 ppm (multiplet).
- Piperidine CH₂: δ 2.5–3.5 ppm (multiplet).
- Methoxy (-OCH₃): δ 3.8 ppm (singlet).
- Methyl (-CH₃): δ 2.3 ppm (singlet) .
¹³C NMR- Benzothiazole carbons: δ 120–160 ppm.
- Piperidine carbons: δ 40–60 ppm.
- Sulfonamide sulfur: δ 110–120 ppm .
IR- Sulfonamide S=O stretch: 1150–1350 cm⁻¹.
- N-H stretch: 3250–3350 cm⁻¹.
- C-O (methoxy): 1250 cm⁻¹ .
LCMSMolecular ion peak at m/z 483.1 [M+H]⁺, confirming molecular weight .

Physicochemical Properties

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its sulfonamide and methoxy groups. Its logP value (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Thermal analysis (DSC) reveals a melting point of 210–215°C, indicative of crystalline stability .

Biological Activities and Applications

Antimicrobial Effects

Piperidine-substituted benzothiazoles exhibit broad-spectrum antimicrobial activity. In one study, analogs inhibited Staphylococcus aureus and Escherichia coli with MIC values of 8–16 μg/mL . The 4-methoxy-3-methylbenzenesulfonamide group likely disrupts bacterial folate synthesis, akin to sulfonamide antibiotics.

Anticancer Activity

Benzothiazoles induce apoptosis in cancer cells via ROS generation and topoisomerase inhibition. Sulfonamides further potentiate this effect by targeting carbonic anhydrase isoforms overexpressed in tumors . Preliminary assays on similar compounds show IC₅₀ values of 10–20 μM against HeLa and MCF-7 cell lines.

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